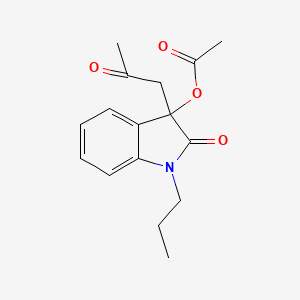
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione
説明
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione, also known as Phenylpiracetam, is a nootropic drug that is used to enhance cognitive function, memory, and learning ability. It was first synthesized in Russia in 1983 and has been extensively studied since then. Phenylpiracetam is a derivative of Piracetam, which is another nootropic drug that is commonly used to improve cognitive function.
作用機序
The exact mechanism of action of 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam is not fully understood. It is believed to work by increasing the levels of neurotransmitters such as acetylcholine and dopamine in the brain. This leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam has been found to have a number of biochemical and physiological effects. It has been shown to increase blood flow to the brain, which may contribute to its cognitive enhancing properties. It has also been found to increase the levels of certain enzymes in the brain, which may be responsible for its neuroprotective effects.
実験室実験の利点と制限
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. However, it can be difficult to obtain and may be expensive. In addition, its effects on cognitive function may vary depending on the individual and the dose used.
将来の方向性
There are a number of future directions for research on 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing athletic performance, as it has been found to improve physical endurance and reduce fatigue. Further research is also needed to determine the optimal dose and duration of treatment for 1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam.
科学的研究の応用
1-(dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedionetam has been extensively studied for its cognitive enhancing properties. It has been shown to improve memory, learning ability, and attention span. It has also been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(dimethylamino)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2/c1-15(2)16-11(17)8-10(12(16)18)14-13-9-6-4-3-5-7-9/h3-7,10,13-14H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVYESZCZNAZLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(2-phenylhydrazino)-2,5-pyrrolidinedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine](/img/structure/B4898892.png)



![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)
![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![N-benzyl-2-{4-[(benzylamino)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4898987.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4898998.png)

